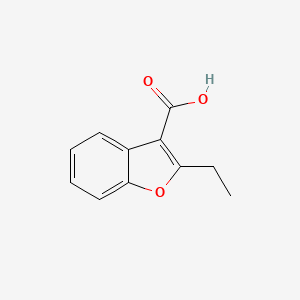

2-Ethyl-1-benzofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-8-10(11(12)13)7-5-3-4-6-9(7)14-8/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGDACOXNMKOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52489-34-6 | |

| Record name | 2-ethyl-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 2 Ethyl 1 Benzofuran 3 Carboxylic Acid and Its Analogs

Transformations of the Carboxylic Acid Group

The carboxylic acid group at the C3 position is a versatile handle for derivatization, allowing for the introduction of various functional groups through esterification, amidation, reduction, and decarboxylation pathways.

Esterification of benzofuran-3-carboxylic acids is a common and straightforward transformation to produce corresponding esters, which are often valuable intermediates in organic synthesis. researchgate.net The Fischer esterification is a classical method employed for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

For 2-Ethyl-1-benzofuran-3-carboxylic acid, this can be generalized as follows:

Reaction Scheme for Fischer Esterification

(This is a representative image. R represents an alkyl or aryl group from the alcohol R-OH.)

(This is a representative image. R represents an alkyl or aryl group from the alcohol R-OH.)

Alternative methods for synthesizing benzofuran (B130515) carboxylate esters include reacting the corresponding salicylaldehyde (B1680747) derivative with bromo- or chloroacetate (B1199739) esters in the presence of a base, which proceeds via intramolecular cyclization. researchgate.netprepchem.comwikipedia.org While this is a synthetic route to the core structure, direct esterification of the pre-formed carboxylic acid is often more practical for derivatization.

Table 1: Representative Esterification Conditions for Benzofuran Carboxylic Acids

| Catalyst | Alcohol (Reagent) | Conditions | Product | Reference |

| H₂SO₄ (catalytic) | Methanol (excess) | Reflux | Methyl 2-ethyl-1-benzofuran-3-carboxylate | libretexts.orgmasterorganicchemistry.com |

| HCl (gas) | Ethanol (excess) | Room Temp to Reflux | Ethyl 2-ethyl-1-benzofuran-3-carboxylate | libretexts.org |

| SOCl₂ then Alcohol | Thionyl Chloride, then R-OH | Stepwise addition | Corresponding Ester | libretexts.org |

The conversion of this compound into amides is a key transformation for creating compounds with potential biological activity. Direct reaction between a carboxylic acid and an amine is generally difficult as the basic amine deprotonates the acidic carboxylic acid to form an unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org Therefore, the carboxylic acid must first be "activated". nih.gov

This is commonly achieved using coupling reagents. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are widely used to facilitate amide bond formation. researchgate.netgrowingscience.com The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to yield the desired amide. libretexts.org

Another strategy involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, typically by using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov The resulting 2-Ethyl-1-benzofuran-3-carbonyl chloride can then react efficiently with a primary or secondary amine to form the corresponding amide.

Table 2: Common Conditions for Amide Synthesis from Carboxylic Acids

| Activating/Coupling Agent | Amine | Solvent | General Conditions | Product Class | Reference |

| EDC·HCl | Primary/Secondary Amine | DMF, DCM | Room Temperature | N-substituted-2-ethyl-1-benzofuran-3-carboxamide | researchgate.net |

| HATU / DIPEA | Primary/Secondary Amine | DMF | Room Temperature | N-substituted-2-ethyl-1-benzofuran-3-carboxamide | growingscience.com |

| SOCl₂ followed by Amine | Primary/Secondary Amine | Toluene, THF | 0 °C to Room Temp | N-substituted-2-ethyl-1-benzofuran-3-carboxamide | libretexts.org |

| TiCl₄ | Primary/Secondary Amine | Pyridine | 85 °C | N-substituted-2-ethyl-1-benzofuran-3-carboxamide | nih.gov |

The carboxylic acid group of this compound can undergo reduction to form the corresponding primary alcohol, (2-ethyl-1-benzofuran-3-yl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Borane (BH₃) complexes can also be used for this purpose.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another important transformation. For heteroaromatic carboxylic acids, this reaction can often be achieved by heating, sometimes in the presence of a catalyst. organic-chemistry.org A method for the decarboxylation of heterocyclic carboxylic acids, including benzofuran derivatives, involves heating the acid in a polar aprotic solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst. google.com Copper-based catalysts in solvents like quinoline (B57606) are also classically used for decarboxylation of aromatic carboxylic acids. Successful decarboxylation of this compound would yield 2-ethyl-1-benzofuran.

Furthermore, decarboxylative halogenation reactions provide a route to replace the carboxylic acid group with a halogen atom. osti.govnih.gov These reactions often proceed via radical intermediates and can be initiated photochemically or with metal catalysts. osti.gov

Reactions Involving the Furan (B31954) and Benzene (B151609) Moieties

The benzofuran ring system is aromatic and can undergo electrophilic substitution. The directing effects of the fused rings and existing substituents determine the position of substitution.

In the benzofuran system, the furan ring is generally more reactive towards electrophiles than the benzene ring. nih.gov Electrophilic attack typically occurs preferentially at the C2 position. stackexchange.comechemi.com However, in this compound, both the C2 and C3 positions are substituted. Therefore, electrophilic aromatic substitution (EAS) will occur on the benzene portion of the molecule.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts acylation/alkylation (using an acyl/alkyl halide and a Lewis acid like AlCl₃). masterorganicchemistry.comlibretexts.org The precise location of substitution (C4, C5, C6, or C7) will depend on a combination of the directing effects of the furan oxygen and the steric hindrance imposed by the existing substituents.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product Position(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | Substitution on the benzene ring (e.g., C4, C6) | masterorganicchemistry.comlibretexts.org |

| Bromination | Br₂, FeBr₃ | Substitution on the benzene ring (e.g., C4, C6) | libretexts.org |

| Acylation | RCOCl, AlCl₃ | Substitution on the benzene ring (e.g., C4, C6) | libretexts.org |

The ethyl group at the C2 position is also a site for potential chemical modification. Being attached to the aromatic benzofuran system, the methylene (B1212753) (-CH₂-) carbon is a benzylic-like position. This position is susceptible to radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield 2-(1-bromoethyl)-1-benzofuran-3-carboxylic acid.

Oxidation of the ethyl group is another possibility. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the ethyl group, although under harsh conditions, this could also affect other parts of the molecule. libretexts.org

The carboxylic acid group itself can be subjected to alpha-halogenation via the Hell-Volhard-Zelinskii (HVZ) reaction, which involves treatment with Br₂ and a catalytic amount of PBr₃. ucalgary.calibretexts.org However, this reaction would functionalize the ethyl group's methylene carbon, as it is alpha to the carbonyl of the acid bromide intermediate formed in situ, leading to 2-bromo-2-(2-ethyl-1-benzofuran-3-yl)acetic acid derivatives after hydrolysis, a reaction pathway that would involve rearrangement and is less straightforward for this specific substrate. A more direct functionalization of the ethyl group's benzylic position is more commonly anticipated.

Derivatization for Enhanced Analytical Performance

For the purpose of enhancing analytical detection and quantification, this compound and its analogs can be chemically modified through derivatization. This process involves reacting the carboxylic acid group with a reagent to attach a tag that improves its physicochemical properties for analysis, such as increasing its fluorescence, improving its ionization efficiency in mass spectrometry, or enabling isotopic labeling for precise quantification.

Mass Spectrometric Derivatization Strategies

In the context of liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly improve the ionization efficiency and fragmentation characteristics of carboxylic acids, leading to enhanced sensitivity and more reliable identification. Carboxylic acids, including this compound, can be challenging to analyze in the commonly used positive-ion mode of electrospray ionization (ESI). researchgate.net Derivatization strategies often aim to introduce a permanently positively charged group or a group that is readily protonated.

Reagents such as 2-picolylamine (PA) and 2-hydrazinopyridine (B147025) (HP) have been developed for this purpose. nih.gov These reagents react with carboxylic acids in the presence of coupling agents like 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to form amide or hydrazide derivatives. nih.govresearchgate.net These derivatives are highly responsive in positive-ion ESI-MS and generate characteristic product ions upon fragmentation, which is beneficial for selected reaction monitoring (SRM) analysis. nih.gov The use of PA has been shown to increase detection responses by 9- to 158-fold compared to the underivatized carboxylic acids. nih.govresearchgate.net

Another strategy involves the use of reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA). This reagent not only introduces a permanent positive charge but also incorporates an isotopic signature, which aids in the identification of unknown analytes. nih.gov Derivatization with 4-APEBA can be achieved under mild conditions and is applicable to the selective analysis of carboxylic acids by changing the secondary reagent. nih.gov

Table 2: Derivatization Reagents for Enhanced Mass Spectrometric Detection of Carboxylic Acids

| Reagent | Abbreviation | Functional Group Introduced | Key Analytical Enhancement |

| 2-picolylamine | PA | Picolylamide | Increased positive ionization efficiency, characteristic fragmentation |

| 2-hydrazinopyridine | HP | Hydrazide | Enhanced response in positive-ion ESI-MS |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide | 4-APEBA | Quaternary ammonium and bromophenethyl group | Permanent positive charge, isotopic signature for identification |

Isotopic Labeling Approaches for Analytical Applications

Isotopic labeling is a powerful technique for the accurate quantification of molecules in complex mixtures using mass spectrometry. This approach involves derivatizing an analyte with a reagent that is available in both a light (containing naturally abundant isotopes) and a heavy (containing stable isotopes like ¹³C, ¹⁵N, or ²H) form. nih.gov

One such method utilizes isotope-coded p-dimethylaminophenacyl (DmPA) bromide. acs.org This reagent reacts with carboxylic acids to introduce a tag that not only enhances ESI efficiency by 2 to 4 orders of magnitude but also allows for the relative quantification of metabolites by comparing the signal intensities of the light and heavy-labeled pairs. acs.org The derivatization is straightforward and applicable to a wide range of carboxylic acids. acs.org

Another example is the use of heavy and light isotopic forms of cholamine. nih.govnih.gov Cholamine introduces a permanently positively charged quaternary ammonium group, ensuring high ionization efficiency in positive-ion ESI-MS regardless of the mobile phase pH. nih.govnih.gov By labeling one sample with the light version and another with the heavy version, the samples can be mixed and analyzed together, allowing for precise relative quantification while minimizing experimental variability. nih.gov

Direct isotopic labeling of the carboxylic acid group itself is also possible. For instance, ¹⁷O-enrichment can be achieved through mechanochemical saponification or acid-catalyzed oxygen exchange, providing a means to study the structure and reactivity of these molecules using ¹⁷O NMR spectroscopy. chemrxiv.org Furthermore, methods for the incorporation of carbon isotopes (¹³C or ¹⁴C) into carboxylic acids have been developed, which are crucial for metabolic studies and for use as internal standards. acs.org

Table 3: Isotopic Labeling Reagents and Methods for Carboxylic Acid Analysis

| Reagent/Method | Isotope(s) Used | Principle | Primary Application |

| p-dimethylaminophenacyl (DmPA) bromide | ¹³C/¹²C | Isotope-coded derivatization | Relative quantification in metabolomics |

| Cholamine | Deuterium (²H) | Isotope-coded derivatization with a permanent positive charge | Relative quantification of carboxylic acid-containing metabolites |

| Mechanochemical Saponification | ¹⁷O | Direct oxygen isotope exchange | Structural and reactivity studies by ¹⁷O NMR |

| Palladium Carboxylate Complex | ¹³C/¹⁴C | Incorporation of labeled carbon dioxide | Synthesis of isotopically labeled standards and tracers |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Ethyl 1 Benzofuran 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of 2-Ethyl-1-benzofuran-3-carboxylic acid provides a precise count of chemically distinct protons and reveals their neighboring environments through spin-spin coupling.

The most downfield signal is anticipated to be a broad singlet corresponding to the acidic proton of the carboxylic acid group (-COOH), typically appearing in the region of 10-13 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and its involvement in hydrogen bonding.

The protons on the aromatic portion of the benzofuran (B130515) ring are expected to resonate in the range of 7.0-8.0 ppm. The exact chemical shifts and multiplicities (doublets, triplets, or multiplets) depend on their position on the benzene (B151609) ring and their coupling with adjacent protons.

The ethyl group at the C2 position gives rise to two distinct signals. The methylene (B1212753) protons (-CH₂) adjacent to the benzofuran ring are expected to appear as a quartet around 2.8-3.2 ppm. The quartet splitting pattern arises from coupling with the three neighboring methyl protons. These methyl protons (-CH₃) will, in turn, appear as a triplet around 1.2-1.5 ppm, with the triplet pattern resulting from coupling to the two adjacent methylene protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |

| Aromatic H (H4-H7) | 7.0 - 8.0 | Multiplets | ~7-8 |

| -CH₂- (Ethyl) | 2.8 - 3.2 | Quartet | ~7.5 |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet | ~7.5 |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

The carbon atom of the carbonyl group (-C=O) in the carboxylic acid is the most deshielded, typically resonating in the 165-175 ppm range. The quaternary carbons of the benzofuran ring, such as C2, C3, C3a, and C7a , are expected to show signals in the aromatic region. C2, being substituted with an ethyl group and adjacent to the heteroatom, and C3, bearing the carboxylic acid, will have distinct chemical shifts. The carbons of the benzene ring portion (C4, C5, C6, C7 ) will also appear in the typical aromatic region of approximately 110-155 ppm. researchgate.netnih.gov

The carbons of the ethyl group will be found in the upfield (aliphatic) region of the spectrum. The methylene carbon (-CH₂) is expected around 20-30 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded, appearing at approximately 10-15 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C =O (Carboxyl) | 165 - 175 |

| C 2, C 3, C 3a, C 7a (Benzofuran Quaternary) | 115 - 160 |

| C 4, C 5, C 6, C 7 (Benzofuran Aromatic CH) | 110 - 130 |

| -C H₂- (Ethyl) | 20 - 30 |

| -C H₃ (Ethyl) | 10 - 15 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Correlations between adjacent aromatic protons would also help in assigning their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. mdpi.com It would show a cross-peak between the methylene proton signal and the methylene carbon signal, as well as a cross-peak between the methyl proton signal and the methyl carbon signal. Similarly, each aromatic C-H bond would be identified.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different parts of the molecule. researchgate.net Key HMBC correlations for this structure would include:

A correlation from the methylene protons (-CH₂) of the ethyl group to the C2 and C3 carbons of the benzofuran ring, confirming the position of the ethyl group.

Correlations from the aromatic protons to various quaternary and protonated carbons within the benzofuran skeleton, helping to piece together the entire ring system.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. nist.gov

The most prominent feature for the carboxylic acid is the O-H stretching vibration , which appears as a very broad band in the region of 2500-3300 cm⁻¹. This broadening is a result of extensive hydrogen bonding between molecules, which form dimers in the solid state or concentrated solutions. spectroscopyonline.com

The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band typically found between 1680-1710 cm⁻¹. The position within this range can be influenced by conjugation with the benzofuran ring system.

The C-O stretching vibration of the carboxylic acid is expected in the 1210-1320 cm⁻¹ region. spectroscopyonline.com Aromatic C=C stretching vibrations from the benzofuran ring system will be observed as multiple bands in the 1450-1600 cm⁻¹ range. Aliphatic and aromatic C-H stretching vibrations are also expected just below and just above 3000 cm⁻¹, respectively.

Interactive Data Table: Predicted FT-IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Carboxylic Acid/Furan (B31954) | 1210 - 1320 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is often weak in Raman spectra, the C=O stretching vibration of the carboxylic acid gives a distinct and useful band. ias.ac.in The symmetric vibrations of the aromatic ring are typically strong and sharp in Raman spectra, making it an excellent technique for characterizing the benzofuran skeleton. Raman spectroscopy can also be used to study polymorphism and intermolecular interactions, such as the hydrogen-bonded dimer structure of the carboxylic acid, particularly in the solid state. researchgate.net The lowering of the C=O frequency due to polymerization is a key feature that can be observed. ias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the analyte.

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which allows for the unambiguous calculation of its elemental composition. For this compound (C₁₁H₁₀O₃), the predicted monoisotopic mass is 190.06299 Da. uni.lu This precise mass measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

HRMS analysis also involves the formation of various adducts in the gas phase. The exact masses of these adducts can be predicted and experimentally verified to further confirm the compound's identity. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, offer an additional dimension of characterization.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |

|---|---|---|

| [M+H]⁺ | 191.07027 | 136.9 |

| [M+Na]⁺ | 213.05221 | 147.3 |

| [M-H]⁻ | 189.05571 | 141.8 |

| [M+NH₄]⁺ | 208.09681 | 157.9 |

| [M+K]⁺ | 229.02615 | 145.6 |

| [M+H-H₂O]⁺ | 173.06025 | 132.1 |

Note: Data is based on computational predictions.

Upon ionization, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ undergoes collision-induced dissociation (CID). The fragmentation of aromatic carboxylic acids typically involves characteristic losses of the hydroxyl radical (•OH), water (H₂O), or the entire carboxyl group (•COOH). libretexts.orgwhitman.edu For this compound, key fragmentation pathways would likely include:

Loss of the ethyl group: α-cleavage can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a stable ion.

Loss of the carboxyl group: Cleavage of the bond between the benzofuran ring and the carboxylic acid can result in the loss of a •COOH radical (45 Da). libretexts.org

Decarboxylation: A common fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da) from the parent ion.

Formation of Acylium Ion: Cleavage of the C-OH bond in the carboxylic acid group leads to the formation of a stable acylium ion ([M-OH]⁺). libretexts.org Studies on 2-aroylbenzofuran derivatives show that the formation of acylium ions is a major fragmentation pathway. researchgate.net

Table 2: Predicted Key Fragmentations in MS/MS of this compound

| Precursor Ion (m/z) | Neutral Loss | Mass Loss (Da) | Predicted Fragment Ion (m/z) | Plausible Structure of Fragment |

|---|---|---|---|---|

| 190 | •CH₃ | 15 | 175 | [M-CH₃]⁺ |

| 190 | •C₂H₅ | 29 | 161 | [M-C₂H₅]⁺ |

| 190 | •OH | 17 | 173 | [M-OH]⁺ (Acylium ion) |

| 190 | •COOH | 45 | 145 | [M-COOH]⁺ |

| 173 | CO | 28 | 145 | [M-OH-CO]⁺ |

Note: This table represents plausible fragmentation pathways based on chemical principles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules, which governs the material's macroscopic properties. Although a specific crystal structure for this compound has not been reported in the surveyed literature, its solid-state architecture can be reliably inferred from crystallographic studies of closely related benzofuran carboxylic acid derivatives. researchgate.netnih.gov

The crystal packing of organic molecules is dictated by a network of non-covalent intermolecular interactions. For this compound, the following interactions are expected to be dominant in the solid state:

Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It is overwhelmingly common for carboxylic acids to form centrosymmetric dimers in the solid state through a pair of strong O—H⋯O hydrogen bonds. nih.gov This interaction forms a characteristic eight-membered ring motif, often described by the graph set notation R²₂(8). This dimerization is a primary driving force in the crystal packing of compounds like 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. nih.gov

π-π Stacking: The planar aromatic benzofuran ring system facilitates attractive π-π stacking interactions. nih.govnih.gov These interactions, where the aromatic rings pack in a face-to-face or offset manner, play a crucial role in stabilizing the crystal lattice. researchgate.netmdpi.com In the crystal structure of 1-benzofuran-2-carboxylic acid, π-π interactions with a centroid-centroid distance of 3.7160 Å help in forming a one-dimensional architecture. researchgate.net The aromaticity of the benzofuran residue is a significant factor in directing either homo- or heteromolecular π-π stacking. nih.gov The presence of the flat benzofuran system often results in layered structures. nih.gov

Table 3: Common Intermolecular Interactions in Benzofuran Carboxylic Acid Crystal Structures

| Interaction Type | Description | Typical Structural Motif | Reference Example |

|---|---|---|---|

| O—H⋯O Hydrogen Bond | Strong interaction between carboxylic acid groups. | Centrosymmetric Dimer {⋯HOCO}₂ | 2-(5-methoxy-1-benzofuran-3-yl)acetic acid nih.gov |

| π-π Stacking | Interaction between aromatic benzofuran rings. | Parallel or offset stacking of rings. | 1-benzofuran-2,3-dicarboxylic acid nih.gov |

| C—H⋯O Interaction | Weak hydrogen bond between a C-H bond and an oxygen atom. | Links primary motifs into layers or 3D networks. | 2-(5-methoxy-1-benzofuran-3-yl)acetic acid nih.gov |

| C—H⋯π Interaction | Interaction between a C-H bond and the π-system of the aromatic ring. | Contributes to overall packing efficiency. | 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one nih.gov |

The molecule this compound is achiral as it does not possess a stereocenter. Therefore, the determination of absolute configuration is not applicable to this compound.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 1 Benzofuran 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently applied to organic molecules to predict geometries, electronic properties, and vibrational frequencies. Theoretical studies on parent compounds like 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid have successfully utilized DFT to correlate theoretical parameters with experimental data, demonstrating the utility of this approach for the benzofuran (B130515) scaffold.

Geometric Optimization and Conformation Analysis

Geometric optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 2-Ethyl-1-benzofuran-3-carboxylic acid, this analysis would reveal precise information about bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Parameters from Geometric Optimization This table illustrates the type of data that would be obtained from a DFT geometric optimization. Specific values for this compound are not available in the cited literature.

| Parameter | Description | Typical Expected Value |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C=C, C-O, C-H, O-H). | Not Available |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., O-C-C, C-C-H). | Not Available |

| Dihedral Angles (°) | Torsional angles defining the 3D structure, especially for the ethyl and carboxylic acid groups. | Not Available |

Electronic Properties: Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbitals (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties.

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. Typically, in such aromatic systems, the HOMO and LUMO are delocalized π-orbitals spread across the benzofuran ring. The analysis would reveal how the ethyl and carboxylic acid substituents influence the energy and localization of these orbitals, thereby affecting the molecule's chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Key Electronic Properties from FMO Analysis This table outlines the electronic parameters derived from FMO analysis. Specific values for the target compound are not available in the cited literature.

| Parameter | Symbol | Description | Calculated Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital. | Not Available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest electron-accepting orbital. | Not Available |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. | Not Available |

| Ionization Potential | IP ≈ -EHOMO | The minimum energy required to remove an electron. | Not Available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In this compound, the MEP map would be expected to show a high negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a high positive potential (blue), marking it as a site susceptible to nucleophilic interaction. The aromatic ring would show intermediate potential, influenced by the substituents. This mapping is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and reactivity patterns.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By performing these calculations on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

This theoretical spectrum is crucial for assigning the experimental vibrational bands to specific motions of the atoms, such as C=O stretching in the carboxylic acid, O-H stretching, C-H stretching in the aromatic ring and ethyl group, and various bending and rocking motions. Comparing the calculated frequencies with experimental data helps to confirm the molecular structure and provides a deeper understanding of the molecule's intramolecular dynamics.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Unlike DFT, which typically examines static, minimum-energy structures, MD provides insight into the dynamic behavior of a molecule in a realistic environment, such as in a solvent.

Conformational Flexibility and Dynamic Behavior

An MD simulation of this compound, likely solvated in a box of water or another solvent, would reveal its conformational flexibility. The simulation would track the trajectories of all atoms over a period of time, showing how the ethyl and carboxylic acid groups rotate and flex at a given temperature.

This analysis is particularly useful for understanding how the molecule explores its conformational space and how intermolecular interactions, such as hydrogen bonds with solvent molecules, influence its preferred shapes. The results can provide insights into the molecule's behavior in solution, which is essential for predicting its properties in biological or chemical systems. For instance, the simulation could show the stability of hydrogen-bonded dimers or the dynamics of interaction between the carboxylic acid group and water molecules.

Solvent Effects and Solvation Models

The biological and chemical behavior of a molecule is profoundly influenced by its environment, particularly the solvent. Computational models that account for solvent effects are therefore crucial for accurately predicting the properties and reactivity of this compound. Solvation models are generally categorized into explicit and implicit models.

Explicit solvent models treat individual solvent molecules as distinct entities, offering a highly detailed picture of the solute-solvent interactions. This approach, while computationally expensive, can capture specific interactions like hydrogen bonding between the carboxylic acid group of this compound and protic solvent molecules.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally more efficient and is widely used to study the effect of different solvents on the electronic structure, stability, and spectral properties of molecules. For benzofuran derivatives, understanding how solvent polarity affects properties like absorption and emission spectra can provide insights into their photophysical behavior. researchgate.net

Studies on related benzofuran carboxylic acids have utilized Density Functional Theory (DFT) calculations, often with the B3LYP functional and a 6-311+G(d,p) basis set, to optimize molecular geometry and predict spectroscopic properties in the gas phase. researchgate.netresearchgate.net To understand the behavior in a biological context, these calculations would need to be extended to include a solvent environment. The choice of solvation model would depend on the specific property being investigated, with implicit models being suitable for general solvent effects and explicit models for detailed analysis of specific hydrogen-bonding interactions.

A hypothetical study on this compound could involve calculating key molecular properties in various solvents to understand its behavior in different environments, from nonpolar lipids to polar aqueous systems.

| Solvent | Dielectric Constant | Predicted Property (Example: Dipole Moment) | Solvation Model Used |

| Hexane | 1.88 | Lower | PCM |

| Chloroform | 4.81 | Intermediate | PCM |

| Ethanol | 24.55 | Higher | PCM/Explicit |

| Water | 80.1 | Highest | PCM/Explicit |

This table represents a hypothetical application of solvation models to this compound, illustrating the expected trend in a property like dipole moment with increasing solvent polarity.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational techniques that correlate the structural or property descriptors of a set of compounds with their observed physical properties or biological activities. researchgate.net These models are powerful tools in drug discovery and materials science for predicting the properties of new compounds.

For a series of benzofuran derivatives, a QSAR study could elucidate the key molecular features that govern a specific biological activity, such as inhibitory action against a particular enzyme. nih.gov The process typically involves:

Dataset compilation: A set of benzofuran derivatives with known activities is collected.

Descriptor calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each molecule.

Model development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity. researchgate.net

Model validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional map of the regions around the molecule where modifications would be expected to increase or decrease activity. researchgate.net For this compound, a QSAR model could predict its potential biological activity based on its calculated descriptors in comparison to a library of known active benzofurans.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | HOMO/LUMO energies | Chemical reactivity, interaction with biological targets |

| Steric | Molecular volume, surface area | Binding affinity to a receptor pocket |

| Hydrophobic | LogP | Membrane permeability, solubility |

| Topological | Connectivity indices | Overall molecular shape and branching |

This table provides examples of descriptor types that would be relevant in a QSAR/QSPR study of this compound.

Ligand-Steered Modeling for Interaction Prediction

Predicting how a small molecule like this compound will interact with a biological target, such as a protein receptor or enzyme, is a cornerstone of computational drug design. Ligand-steered modeling is an approach that uses information from known ligands to refine the structure of a target's binding site, leading to more accurate predictions of binding modes and affinities. mdpi.com

This is particularly useful when a high-resolution experimental structure of the protein-ligand complex is unavailable. The process often involves:

Homology modeling: If the target protein's structure is unknown, a model is built based on the known structure of a related protein.

Docking of known ligands: Known active molecules are docked into the putative binding site.

Binding site refinement: The binding site residues are allowed to adjust their conformations to better accommodate the known ligands, guided by the principle that the protein will adapt to its binding partner.

Docking of new compounds: Novel molecules, such as this compound, are then docked into the refined binding site to predict their binding mode and affinity.

Molecular docking studies on benzofuran derivatives have been used to identify key interactions with protein targets. nih.govnih.gov For this compound, this approach could predict its binding orientation and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) within a target active site. For instance, the carboxylic acid moiety is a prime candidate for forming hydrogen bonds with polar amino acid residues, while the benzofuran ring system can engage in hydrophobic and aromatic interactions.

To further refine these predictions and understand the dynamics of the interaction, molecular dynamics (MD) simulations can be employed. Steered molecular dynamics (SMD) is a specific type of MD simulation that can be used to simulate the process of a ligand unbinding from its receptor, providing insights into the binding pathways and the forces involved. nih.govresearchgate.net

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |

| Hydrogen Bonding | Carboxylic acid (-COOH) | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Lysine, Arginine, Histidine |

| Hydrophobic Interactions | Ethyl group (-CH2CH3), Benzene (B151609) ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| Pi-Pi Stacking | Benzofuran ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

This table outlines the likely intermolecular interactions between this compound and a hypothetical protein target.

Structure Activity Relationship Sar Studies on Benzofuran 3 Carboxylic Acid Systems

General SAR Principles for Benzofuran (B130515) Derivatives

Broader SAR principles derived from various studies on benzofuran derivatives provide a framework for understanding the potential biological role of specific substituents on the 2-Ethyl-1-benzofuran-3-carboxylic acid scaffold.

The location of substituents on the benzofuran ring system is a critical determinant of biological activity. nih.govresearchgate.net The same functional group placed at different positions can lead to vastly different pharmacological outcomes.

C-2 Position : Substitutions at this position are frequently crucial for activity. mdpi.comnih.gov The ethyl group in this compound occupies this key position. Studies on various benzofuran series have shown that introducing alkyl, aryl, or heterocyclic rings at C-2 can be vital for cytotoxic, antimicrobial, or receptor agonist activities. rsc.orgnih.gov

C-3 Position : As discussed, this position is often critical when it holds a group capable of specific interactions, such as a carboxylic acid or an amide. nih.gov

Benzene (B151609) Ring (Positions C-4 to C-7) : Substituents on the fused benzene ring modulate the electronic properties of the entire molecule and can engage in additional interactions with the biological target. For example, the placement of halogen atoms on the benzene portion can significantly increase anticancer or antimicrobial activity. mdpi.comnih.gov The position of these halogens is also critical; for instance, a substituent at C-5 might interact with a different part of a binding pocket than one at C-6 or C-7. nih.gov

The interplay of electronic and steric effects governs how a benzofuran derivative fits into and interacts with its biological target. rsc.orgresearchgate.net

Electronic Effects : The nature of substituents (electron-donating or electron-withdrawing) influences the electron density of the benzofuran ring system. In this compound, the ethyl group at C-2 is weakly electron-donating, while the carboxylic acid at C-3 is electron-withdrawing. This electronic push-pull can affect the reactivity of the molecule and its ability to form non-covalent interactions like pi-stacking or dipole interactions. Studies have shown that introducing electron-withdrawing groups, such as halogens, can enhance cytotoxic properties. nih.gov

Steric Factors : The size and shape of substituents are critical for complementarity with the binding site. The ethyl group at C-2 introduces a degree of steric bulk. The activity of a compound series can be highly sensitive to the size of an alkyl group at this position, with activity often increasing up to a certain size before decreasing due to steric hindrance or clash with the receptor pocket. acs.org The planarity of the benzofuran ring itself is a key feature, but bulky substituents can force a non-planar conformation, which may either enhance or diminish activity depending on the target's topology. rsc.orgresearchgate.net

Applications of 2 Ethyl 1 Benzofuran 3 Carboxylic Acid and Its Derivatives in Advanced Organic Synthesis

Utilization as Synthetic Intermediates

The primary utility of 2-Ethyl-1-benzofuran-3-carboxylic acid in organic synthesis stems from the reactivity of its carboxylic acid group. This functional group allows the molecule to serve as a versatile intermediate, readily convertible into a variety of other functionalities.

Key transformations include:

Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields the corresponding esters. These esters can be used as protecting groups or to modify the solubility and electronic properties of the molecule.

Amide Formation: Coupling with primary or secondary amines, often facilitated by reagents like thionyl chloride or carbodiimides, produces a diverse range of benzofuran-3-carboxamides. mdpi.com This reaction is fundamental for creating libraries of compounds for biological screening. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol (2-ethyl-3-(hydroxymethyl)benzofuran), introducing a new site for functionalization, such as conversion to halides or ethers.

Decarboxylation: While not always straightforward, under specific conditions, the carboxylic acid can be removed to yield 2-ethylbenzofuran (B194445), providing access to the core scaffold without the C-3 substituent. nih.gov

Building Blocks for Complex Heterocyclic Compounds

Benzofuran (B130515) derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. niscair.res.in this compound and its analogs are employed as foundational building blocks for constructing more intricate heterocyclic systems.

One notable application involves the synthesis of fused heterocyclic systems. For instance, benzofuran precursors are used to construct quinoline-containing compounds. In a multi-step, one-pot reaction, a related starting material, ethyl 2-(bromomethyl)quinoline-3-carboxylate, can be reacted with various salicylaldehydes. scielo.br This process involves a sequence of Williamson ether synthesis, ester hydrolysis, and intramolecular cyclization to form complex 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This strategy highlights how the benzofuran moiety can be coupled with other heterocyclic systems to create novel molecular architectures with potential applications in drug discovery. nih.govbeilstein-journals.org

The following table outlines representative transformations where benzofuran precursors are used to build complex heterocyclic systems.

| Starting Material Class | Reagents | Resulting Heterocyclic System | Reference |

| Ethyl 2-(bromomethyl)quinoline-3-carboxylate & Salicylaldehydes | K₂CO₃, EtOH/KOH | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid | scielo.br |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate & Salicylaldehydes | K₂CO₃, EtOH/KOH | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | nih.govbeilstein-journals.org |

| Benzofuran-2-carboxylic acid | Propargyl alcohol, Aryl azides | Benzofuran-2-carboxylate 1,2,3-triazoles | niscair.res.in |

Precursors for Specialized Chemical Probes and Ligands

The development of specialized chemical probes and ligands is essential for studying biological systems and for drug development. The benzofuran scaffold is a key component in many biologically active molecules. nih.gov Derivatives of this compound are ideal precursors for creating such tools.

By converting the carboxylic acid to a wide range of amides, chemists can generate libraries of N-substituted benzofuran-3-carboxamides. mdpi.com This approach has been successfully used with the isomeric benzofuran-2-carboxylic acid to produce derivatives with potent biological activities, including:

Anticancer Agents: Novel benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have shown significant cytotoxic activity against several human cancer cell lines and act as inhibitors of NF-κB, a key protein complex involved in cancer progression. nih.gov

Modulators of Amyloid Beta (Aβ42) Aggregation: N-phenylbenzofuran-2-carboxamide derivatives have been synthesized and shown to either inhibit or accelerate the aggregation of the Aβ42 peptide, which is implicated in Alzheimer's disease. researchgate.net These compounds serve as valuable pharmacological tools for studying the disease mechanism. nih.gov

The ability to systematically modify the substituent on the amide nitrogen allows for the fine-tuning of a compound's properties, such as its binding affinity for a target protein, its selectivity, and its cell permeability. This modular approach makes this compound a valuable starting point for generating candidate molecules for use as chemical probes or therapeutic ligands. mdpi.com

Development of Novel Benzofuran-Based Scaffolds for Diverse Chemical Research

Beyond its direct use in creating specific target molecules, this compound contributes to the broader development of novel molecular scaffolds for chemical research.

The benzofuran ring can be integrated into larger, more complex polycyclic systems. As demonstrated in the synthesis of quinoline (B57606) derivatives, the benzofuran moiety can be annulated with other aromatic rings. scielo.brbeilstein-journals.org For example, the reaction of a quinoline precursor with 2-hydroxy-1-naphthaldehyde (B42665) results in the formation of a 2-naphtho[2,1-b]furan-2-ylquinoline-3-carboxylic acid. scielo.br This creates a sophisticated polycyclic framework combining three distinct ring systems: quinoline, naphthyl, and furan (B31954). Such complex structures are of interest in materials science and medicinal chemistry due to their rigid conformations and extended π-systems. The synthesis of these polycyclic systems often relies on sequential or one-pot reactions that build the complexity step-by-step from simpler building blocks like benzofuran precursors. researchgate.net

The unique electronic properties of the benzofuran ring make it an attractive component for functional organic materials. Benzofuran-containing molecules are being investigated for applications in optoelectronics and photovoltaics as alternatives to more common thiophene-based systems. semanticscholar.org

Functionalized benzofurans can serve as key building blocks for:

Organic Semiconductors: The benzofuran core can be incorporated into larger conjugated molecules that exhibit semiconductor properties, making them suitable for use in organic field-effect transistors (OFETs).

Organic Dyes and Pigments: By extending the conjugation of the benzofuran system through coupling with other aromatic or heterocyclic units, it is possible to create molecules that absorb and emit light at specific wavelengths, leading to applications in organic light-emitting diodes (OLEDs) and as sensors. semanticscholar.org

The synthetic versatility of this compound allows for its derivatization and subsequent polymerization or incorporation into larger supramolecular structures, paving the way for the rational design of new functional materials with tailored electronic and photophysical properties. semanticscholar.org

Q & A

Q. What are the standard synthetic routes for 2-ethyl-1-benzofuran-3-carboxylic acid, and how can intermediates be characterized?

Answer: The synthesis typically involves cyclization of substituted benzofuran precursors followed by esterification and hydrolysis. Key steps include:

Cyclization : Reacting 2-hydroxyacetophenone derivatives with ethyl chloroacetate under acidic conditions to form the benzofuran core .

Esterification : Introducing the ethyl group via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) to form the ester intermediate .

Hydrolysis : Converting the ester to the carboxylic acid using NaOH or LiOH in aqueous THF .

Q. Characterization Methods :

- NMR : Confirm regiochemistry (e.g., ¹H NMR for ethyl group integration at δ 1.2–1.4 ppm, ³J coupling for benzofuran ring protons).

- X-ray crystallography : Resolve steric effects of the ethyl substituent on the benzofuran ring (e.g., torsion angles between C2-ethyl and C3-carboxylic acid groups) .

- HPLC-PDA : Monitor reaction progress and purity (>95% for biological assays) .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

Answer:

- Purity Validation :

- LC-MS : Detect trace impurities (e.g., unhydrolyzed ester intermediates) with m/z thresholds .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

- Stability in Solution :

Advanced Research Questions

Q. How do substituents on the benzofuran core (e.g., ethyl vs. methyl groups) influence the compound’s bioactivity and reactivity?

Answer:

- Steric Effects : The ethyl group at C2 increases steric hindrance, reducing binding affinity to enzymes like COX-2 compared to methyl derivatives (IC₅₀ values differ by ~30%) .

- Electronic Effects : Electron-withdrawing substituents (e.g., carboxylic acid at C3) enhance electrophilicity, facilitating nucleophilic reactions (e.g., amide coupling) .

- Structure-Activity Relationship (SAR) : Compare analogs using:

Q. What analytical strategies resolve contradictions in reported biological activities of benzofuran-3-carboxylic acid derivatives?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assay Protocols :

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant assays) .

- Impurity Profiling :

- HRMS : Identify bioactive impurities (e.g., residual ethyl ester with m/z 218.0943) .

- Meta-Analysis : Pool data from ≥5 studies using fixed-effects models to assess heterogeneity (e.g., I² >50% indicates significant variability) .

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high enantiomeric excess?

Answer:

- Catalytic Asymmetric Synthesis :

- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for cyclization, achieving >90% ee .

- Microwave-Assisted Synthesis :

- Reduce reaction time from 12h to 30min at 120°C, improving yield from 65% to 85% .

- Solvent Screening :

- Polar aprotic solvents (e.g., DMF) favor cyclization, while THF minimizes side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.